Cas no 31405-23-9 (5-(4-Chlorobenzyl)-4-ethyl-4H-1,2,4-triazole-3-thiol)
5-(4-Chlorobenzyl)-4-ethyl-4H-1,2,4-triazole-3-thiol Chemical and Physical Properties
Names and Identifiers
-
- 5-(4-Chlorobenzyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
- 3-[(4-chlorophenyl)methyl]-4-ethyl-1H-1,2,4-triazole-5-thione
- 3H-1,2,4-Triazole-3-thione,5-[(4-chlorophenyl)methyl]-4-ethyl-2,4-dihydro-
- 4-Aethyl-5-<4-chlor-benzyl>-4H-<1,2,4>triazol-3-thiol
- 31405-23-9
- CS-0318118
- 5-[(4-chlorophenyl)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
- DTXSID60396012
- MFCD03900745
- AKOS003313497
- VS-03773
-
- MDL: MFCD03900745
- Inchi: 1S/C11H12ClN3S/c1-2-15-10(13-14-11(15)16)7-8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3,(H,14,16)
- InChI Key: MHQJBBXIVRRAOJ-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)CC1=NNC(N1CC)=S
Computed Properties
- Exact Mass: 253.04400
- Monoisotopic Mass: 253.044
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 298
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 59.7Ų
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Boiling Point: 428.1±47.0 °C at 760 mmHg
- Flash Point: 212.7±29.3 °C
- Refractive Index: 1.657
- PSA: 69.51000
- LogP: 2.83090
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
5-(4-Chlorobenzyl)-4-ethyl-4H-1,2,4-triazole-3-thiol Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-(4-Chlorobenzyl)-4-ethyl-4H-1,2,4-triazole-3-thiol Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-(4-Chlorobenzyl)-4-ethyl-4H-1,2,4-triazole-3-thiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C364598-50mg |
5-(4-Chlorobenzyl)-4-ethyl-4H-1,2,4-triazole-3-thiol |
31405-23-9 | 50mg |
$ 50.00 | 2022-04-01 | ||
| TRC | C364598-100mg |
5-(4-Chlorobenzyl)-4-ethyl-4H-1,2,4-triazole-3-thiol |
31405-23-9 | 100mg |
$ 65.00 | 2022-04-01 | ||
| TRC | C364598-500mg |
5-(4-Chlorobenzyl)-4-ethyl-4H-1,2,4-triazole-3-thiol |
31405-23-9 | 500mg |
$ 185.00 | 2022-04-01 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1388788-1g |
5-(4-Chlorobenzyl)-4-ethyl-4H-1,2,4-triazole-3-thiol |
31405-23-9 | 95+% | 1g |
¥1848.00 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1388788-5g |
5-(4-Chlorobenzyl)-4-ethyl-4H-1,2,4-triazole-3-thiol |
31405-23-9 | 95+% | 5g |
¥5676.00 | 2024-08-02 | |
| eNovation Chemicals LLC | Y1234467-5g |
5-(4-chlorobenzyl)-4-ethyl-4H-1,2,4-triazole-3-thiol |
31405-23-9 | 95% | 5g |
$650 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1234467-1g |
5-(4-chlorobenzyl)-4-ethyl-4H-1,2,4-triazole-3-thiol |
31405-23-9 | 95% | 1g |
$185 | 2025-02-21 | |
| A2B Chem LLC | AF58541-1g |
5-(4-Chlorobenzyl)-4-ethyl-4h-1,2,4-triazole-3-thiol |
31405-23-9 | 95% | 1g |
$118.00 | 2024-04-20 | |
| A2B Chem LLC | AF58541-5g |
5-(4-Chlorobenzyl)-4-ethyl-4h-1,2,4-triazole-3-thiol |
31405-23-9 | 95% | 5g |
$441.00 | 2024-04-20 | |
| Ambeed | A275037-1g |
5-(4-Chlorobenzyl)-4-ethyl-4H-1,2,4-triazole-3-thiol |
31405-23-9 | 95+% | 1g |
$101.0 | 2024-04-20 |
5-(4-Chlorobenzyl)-4-ethyl-4H-1,2,4-triazole-3-thiol Suppliers
5-(4-Chlorobenzyl)-4-ethyl-4H-1,2,4-triazole-3-thiol Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on 5-(4-Chlorobenzyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
5-(4-Chlorobenzyl)-4-ethyl-4H-1,2,4-triazole-3-thiol: A Comprehensive Overview
The compound 5-(4-chlorobenzyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, identified by the CAS registry number 31405-23-9, is a heterocyclic sulfur-containing compound that has garnered significant attention in the fields of organic chemistry and materials science. This molecule is characterized by its unique structure, which combines a triazole ring with a thiol group and a substituted benzyl moiety. The 1,2,4-triazole core is a well-known heterocyclic framework that exhibits versatile chemical properties, making it a valuable component in various applications.
Recent studies have highlighted the potential of 5-(4-chlorobenzyl)-4-ethyl-4H-1,2,4-triazole-3-thiol as a precursor for the synthesis of advanced materials. Researchers have explored its ability to form coordination polymers and metal-organic frameworks (MOFs), which are highly sought after for their applications in gas storage, catalysis, and sensing technologies. The presence of the thiol (-SH) group in this compound allows for strong metal-ligand interactions, making it an ideal candidate for such applications.
In terms of synthesis, this compound can be prepared through a variety of methods. One common approach involves the reaction of 1,2,4-triazole derivatives with alkyl halides or benzyl halides under appropriate conditions. The chlorobenzyl substituent introduces electron-withdrawing effects into the molecule, which can influence its reactivity and stability. This makes it particularly useful in reactions where controlled reactivity is essential.
The structural versatility of 5-(4-chlorobenzyl)-4-ethyl-4H-1,2,4-triazole-3-thiol also extends to its potential as an intermediate in drug discovery. The triazole ring is known to exhibit bioisosteric properties, meaning it can mimic the behavior of other functional groups in biological systems. This property has led to its investigation as a component in novel pharmaceutical agents targeting various diseases.
From an analytical standpoint, this compound has been studied using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. These studies have provided insights into its molecular conformation and intermolecular interactions. The ethyl group attached to the triazole ring contributes to the molecule's hydrophobicity, which can be advantageous in certain solubility-dependent applications.
Moreover, recent research has focused on the electrochemical properties of 5-(4-chlorobenzyl)-4-ethyl-4H-1,2,4-triazole-3-thiol. Cyclic voltammetry studies have revealed its redox behavior under different conditions, suggesting its potential use in electrochemical sensors or energy storage devices. The combination of its sulfur-based functionality and aromatic substituents makes it a promising candidate for such applications.
In conclusion, 5-(4-chlorobenzyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a multifaceted compound with a wide range of potential applications across various scientific disciplines. Its unique structure and functional groups make it an intriguing subject for further research and development.
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